![molecular formula C21H17BrFN7O B2820703 (4-bromophenyl)(4-(3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone CAS No. 923512-39-4](/img/structure/B2820703.png)
(4-bromophenyl)(4-(3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound (4-bromophenyl)(4-(3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone
is a complex organic molecule. It is related to the class of compounds known as thienotriazolodiazepines . These compounds are known for their sedative and anxiolytic effects .
Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include attributes such as its molecular weight, solubility, melting point, and boiling point. For this compound, the molecular formula is C15H10BrFN4S
and the molar mass is 377.24 g·mol −1
.
Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Activity
- A study presented the synthesis of novel triazole analogues, including structures similar to the query compound, and evaluated their antibacterial activity against various human pathogenic bacteria. These compounds showed significant inhibition of bacterial growth, highlighting their potential as antibacterial agents (Nagaraj, Srinivas, & Rao, 2018).
Antimicrobial and Antioxidant Properties
- Another research focused on the synthesis of 1,2,4-triazole derivatives and investigated their antimicrobial activities. Some compounds displayed good to moderate activities against tested microorganisms, suggesting their usefulness in developing new antimicrobial agents (Bektaş, Karaali, Sahin, Demirbaş, Karaoglu, & Demirbas, 2010).
- The antioxidant properties of certain derivatives were studied, revealing that these compounds possess effective antioxidant power, which could be beneficial for developing antioxidants (Çetinkaya, Göçer, Menzek, & Gülçin, 2012).
Anticonvulsant and Antihypertensive Agents
- Derivatives of the query compound have been evaluated for their anticonvulsant activities, showing promising results in tests and indicating potential as non-opioid analgesic agents with low toxicity (Malik & Khan, 2014).
- Some triazolo[1,5-alpha]pyrimidines, related in structure, were synthesized and tested for antihypertensive activity, with certain compounds exhibiting significant effects (Bayomi, Abdelal, El-Ashry, & Ghoneim, 1999).
Imaging Agents for Parkinson's Disease
- Research on the synthesis of a PET imaging agent for LRRK2 enzyme in Parkinson's disease used a compound structurally related to the query, highlighting its application in medical imaging (Wang, Gao, Xu, & Zheng, 2017).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
(4-bromophenyl)-[4-[3-(4-fluorophenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17BrFN7O/c22-15-3-1-14(2-4-15)21(31)29-11-9-28(10-12-29)19-18-20(25-13-24-19)30(27-26-18)17-7-5-16(23)6-8-17/h1-8,13H,9-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRMPWIXRGNBRRD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC=NC3=C2N=NN3C4=CC=C(C=C4)F)C(=O)C5=CC=C(C=C5)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17BrFN7O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(4-bromophenyl)(4-(3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.